2-Aminoazulene-1,3-dicarbonitrile
Overview
Description
2-Aminoazulene-1,3-dicarbonitrile is a chemical compound with potential applications in various fields such as organic electronics and corrosion inhibition. The structure and synthesis of similar compounds have been explored to understand their chemical behaviors and properties (Dong et al., 2010).
Synthesis Analysis
The synthesis of compounds related to 2-aminoazulene-1,3-dicarbonitrile can be achieved through processes like Tandem Michael addition/imino-nitrile cyclization (Dong et al., 2010). Other methods include multicomponent reactions (Rong et al., 2012) and the use of metal-organic frameworks as catalysts (Thimmaiah et al., 2012).
Molecular Structure Analysis
The molecular structure of compounds similar to 2-aminoazulene-1,3-dicarbonitrile has been established using various spectroscopic techniques such as MS, IR, CHN, and 1H NMR data. For example, the crystal structure of related compounds has been determined by X-ray diffraction (Dong et al., 2010).
Chemical Reactions and Properties
These compounds can undergo various chemical reactions, including nucleophilic aromatic substitution, leading to different derivatives with unique properties. For example, the SNAr reaction has been used to synthesize 2-aminoazulenes (Shoji et al., 2017).
Physical Properties Analysis
The physical properties, such as solubility and melting point, can be inferred from the structure and synthesis processes. Typically, these compounds are crystalline solids that can be characterized by spectroscopic methods to understand their solubility and stability.
Chemical Properties Analysis
2-Aminoazulene-1,3-dicarbonitrile derivatives demonstrate varied chemical properties, including reactivity towards different reagents and conditions. They can act as corrosion inhibitors for mild steel in acidic environments, as indicated by their application in corrosion studies (Verma et al., 2015). Their reactivity can be modified through various functional groups, influencing their chemical stability and application potential.
Scientific Research Applications
Corrosion Inhibition
2-Aminoazulene-1,3-dicarbonitrile derivatives have been explored as corrosion inhibitors. For instance, they have been used as green corrosion inhibitors for mild steel in acidic environments, showing significant inhibition efficiency (Verma, Quraishi, & Singh, 2015). Similarly, their impact on aluminum corrosion in alkaline solutions has been investigated, revealing their effectiveness as mixed-type inhibitors (Verma et al., 2015).
Chemical Synthesis and Reactivity
These compounds are involved in various chemical reactions, such as the diazotization of derivatives leading to azulenoquinone derivatives (Nozoe, Asao, Susumago, & Ando, 1974). They also react with electron-deficient acetylenes, leading to the formation of various organic compounds with potential applications in material science and pharmaceuticals (Abe, 1991).
Safety And Hazards
properties
IUPAC Name |
2-aminoazulene-1,3-dicarbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N3/c13-6-10-8-4-2-1-3-5-9(8)11(7-14)12(10)15/h1-5H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNZJVRSNCQQZDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C(C(=C2C#N)N)C#N)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90345674 | |
Record name | 2-aminoazulene-1,3-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90345674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminoazulene-1,3-dicarbonitrile | |
CAS RN |
3786-66-1 | |
Record name | 2-aminoazulene-1,3-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90345674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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